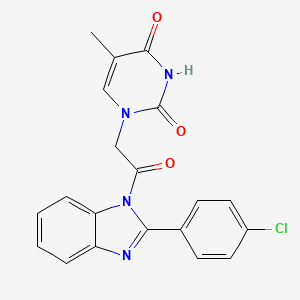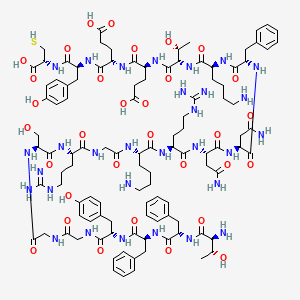![molecular formula C18H16FN5O3 B12387095 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral and antitumor properties. The presence of the fluorine atom and the propynyl group in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine typically involves the following steps:
Starting Material: The synthesis begins with a suitable nucleoside precursor.
Glycosylation: The glycosylation step involves the coupling of the fluorinated ribofuranosyl moiety with the purine base under acidic conditions.
Propynylation: The propynyl group is introduced at the 5-position of the pyridine ring through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group.
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can take place at the fluorinated ribofuranosyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted ribofuranosyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine is studied for its potential antiviral properties. It has shown promise in inhibiting the replication of certain viruses .
Medicine
In medicine, this compound is being investigated for its antitumor activity. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for cancer therapy .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine involves its incorporation into nucleic acids. The fluorine atom and the propynyl group interfere with the normal function of nucleic acids, leading to the inhibition of viral replication and tumor cell growth. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .
Comparación Con Compuestos Similares
Similar Compounds
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)guanine: Another fluorinated nucleoside analog with antiviral properties.
3’-Deoxy-3’-fluoroadenosine: A fluorinated nucleoside used in antitumor research.
Uniqueness
The uniqueness of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine lies in its dual functional groups (fluorine and propynyl) which enhance its biological activity and specificity. This makes it a versatile compound for various scientific and medical applications.
Propiedades
Fórmula molecular |
C18H16FN5O3 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H16FN5O3/c1-2-3-10-4-11(6-20-5-10)14-15-17(22-8-21-14)24(9-23-15)18-16(26)13(19)12(7-25)27-18/h4-6,8-9,12-13,16,18,25-26H,7H2,1H3/t12-,13?,16+,18-/m1/s1 |
Clave InChI |
CGCIVQJBWZRBCA-UHTVGPQYSA-N |
SMILES isomérico |
CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
SMILES canónico |
CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
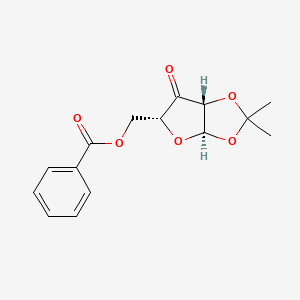
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
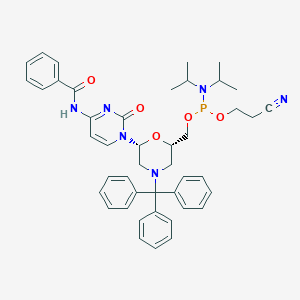
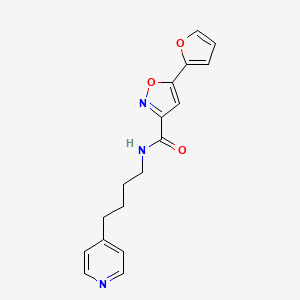

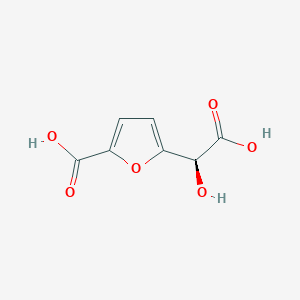
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)

![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
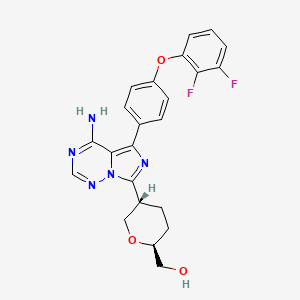
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
